![molecular formula C20H23N5O5S B2877044 1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide CAS No. 941267-63-6](/img/structure/B2877044.png)
1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide
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Overview
Description
Sulfonamide derivatives have attracted considerable attention due to their wide spectrum of biological activities . Sulfonamides conjugated with acetamide fragments exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered as one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .
Synthesis Analysis
In a study, the starting key materials 4-(piperidin-1-ylsulfonyl)aniline and 4-(morpholin-4-ylsulfonyl)aniline were prepared and were converted to the corresponding chloroacetamide derivatives by reaction with chloroacetyl chloride in DMF at room temperature .Chemical Reactions Analysis
In the case of reactions between dimorpholine derivatives of 2-thiocarbamoylacetimidamides and arylsulfonyl azides, diazo transfer did not occur. Instead, a new process was observed, producing the target molecules in one synthetic step via the formation of triazene intermediate and the elimination of ammonia .Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus. This suggests that our compound could potentially be explored for its efficacy against RNA and DNA viruses, contributing to the development of new antiviral medications .
Anti-inflammatory Applications
The indole scaffold is known to bind with high affinity to multiple receptors, which is crucial for anti-inflammatory activity. By evaluating the COX inhibitory activity, researchers can determine the compound’s potential as an anti-inflammatory agent, comparing its selectivity index with standard drugs to assess its effectiveness and safety profile .
Antimicrobial Efficacy
The broad-spectrum biological activities of indole derivatives include antimicrobial effects. This compound could be synthesized in different scaffolds to screen for pharmacological activities against a range of microbial pathogens, potentially leading to the discovery of new antibiotics .
Mechanism of Action
Target of Action
Similar compounds with morpholin-4-ylsulfonyl and cyano groups have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological effects . The morpholin-4-ylsulfonyl and cyano groups in the compound may contribute to its binding affinity and selectivity towards its targets.
Biochemical Pathways
Based on the broad spectrum of biological activities exhibited by similar compounds , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The presence of two morpholine rings in similar compounds has been suggested to significantly increase their solubility in organic solvents , which could potentially enhance the bioavailability of this compound.
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Future Directions
properties
IUPAC Name |
1-[4-cyano-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c21-13-17-20(24-7-5-14(6-8-24)18(22)26)30-19(23-17)15-1-3-16(4-2-15)31(27,28)25-9-11-29-12-10-25/h1-4,14H,5-12H2,(H2,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXVSXDDYLJAGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-Cyano-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide |
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